6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carboxaldehyde is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the imidazo[2,1-b]thiazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carboxaldehyde typically involves the condensation of 2-aminothiazole derivatives with substituted benzaldehydes . The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like ethanol under reflux conditions . The resulting product is then purified using recrystallization or silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carboxaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carboxaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives .
- 2-Aminothiazole-based compounds .
Uniqueness
6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other imidazo[2,1-b]thiazole derivatives . Its fluorophenyl group enhances its interaction with molecular targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C13H9FN2OS |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H9FN2OS/c1-8-6-16-11(7-17)12(15-13(16)18-8)9-2-4-10(14)5-3-9/h2-7H,1H3 |
InChI Key |
WAGPRQNGIYQHQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C3=CC=C(C=C3)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.